molecular formula C16H13NO B089396 1H-Indol-2-yl(2-methylphenyl)methanone CAS No. 1026-19-3

1H-Indol-2-yl(2-methylphenyl)methanone

Cat. No. B089396
CAS RN: 1026-19-3
M. Wt: 235.28 g/mol
InChI Key: WIUFCDBYZXHKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indol-2-yl(2-methylphenyl)methanone, also known as 2-Methyl-1-(2-indolyl)-1-phenylmethanone, is a synthetic compound that belongs to the indole family. It is commonly used as a research chemical due to its various applications in scientific research.

Mechanism Of Action

The mechanism of action of 1H-Indol-2-yl(2-methylphenyl)methanone is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It also has affinity for the cannabinoid CB1 receptor and the sigma-1 receptor.

Biochemical And Physiological Effects

1H-Indol-2-yl(2-methylphenyl)methanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cell proliferation. It has also been shown to induce apoptosis in cancer cells and to have potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Indol-2-yl(2-methylphenyl)methanone in lab experiments include its high potency, selectivity, and availability. However, its limitations include its potential toxicity, lack of long-term safety data, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1H-Indol-2-yl(2-methylphenyl)methanone. These include the development of new drugs based on its structure, the investigation of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine its long-term safety and potential toxicity.
Conclusion
In conclusion, 1H-Indol-2-yl(2-methylphenyl)methanone is a synthetic compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and to ensure its long-term safety.

Synthesis Methods

The synthesis of 1H-Indol-2-yl(2-methylphenyl)methanone involves the reaction of indole-2-carboxylic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography or recrystallization.

Scientific Research Applications

1H-Indol-2-yl(2-methylphenyl)methanone has various applications in scientific research, including the study of serotonin receptors, G protein-coupled receptors, and the endocannabinoid system. It is also used in the development of new drugs for the treatment of various diseases such as depression, anxiety, and cancer.

properties

CAS RN

1026-19-3

Product Name

1H-Indol-2-yl(2-methylphenyl)methanone

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1H-indol-2-yl-(2-methylphenyl)methanone

InChI

InChI=1S/C16H13NO/c1-11-6-2-4-8-13(11)16(18)15-10-12-7-3-5-9-14(12)17-15/h2-10,17H,1H3

InChI Key

WIUFCDBYZXHKSE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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